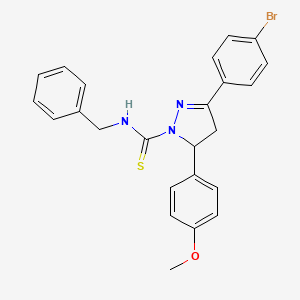
N-benzyl-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C24H22BrN3OS and its molecular weight is 480.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Surface Analysis
- A study by Kumara et al. (2017) focused on the crystal structure of a similar compound, providing insights into its three-dimensional network and molecular interactions, such as hydrogen bonding and intermolecular contacts. This information is crucial for understanding the physical and chemical properties of the compound (Kumara et al., 2017).
Synthesis and Computational Studies
- Uzun (2022) synthesized variants of the compound and characterized them using X-ray diffraction and spectroscopies. The study also included Hirshfeld surface analysis and computational chemistry, providing a deeper understanding of the molecular structure and potential interactions (Uzun, 2022).
Antitumor Activity
- A significant application was discovered by Insuasty et al. (2012), where derivatives of this compound showed promising antitumor activity against several cancer cell lines. This research highlighted its potential as an antitumor agent (Insuasty et al., 2012).
Molecular Structure Determination
- Kanmazalp et al. (2020) investigated the crystal and molecular structure of a pyrazole derivative, contributing to the understanding of its chemical and physical characteristics, such as molecular conformation and hydrogen bonding (Kanmazalp et al., 2020).
Nonlinear Optical Properties
- Tamer et al. (2015) conducted a study on the nonlinear optical properties of a similar compound, combining experimental and theoretical approaches. This research has implications for the development of materials with specialized optical properties (Tamer et al., 2015).
properties
IUPAC Name |
N-benzyl-5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3OS/c1-29-21-13-9-19(10-14-21)23-15-22(18-7-11-20(25)12-8-18)27-28(23)24(30)26-16-17-5-3-2-4-6-17/h2-14,23H,15-16H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOAUXAONDTHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B2411284.png)
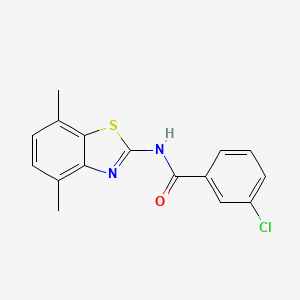
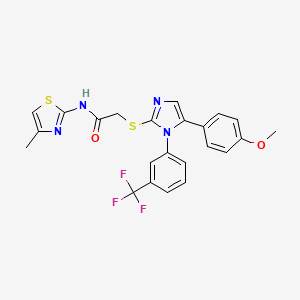
![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)
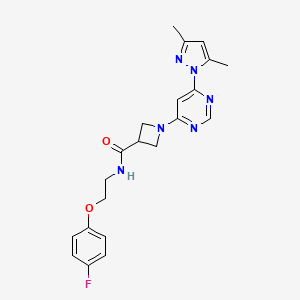
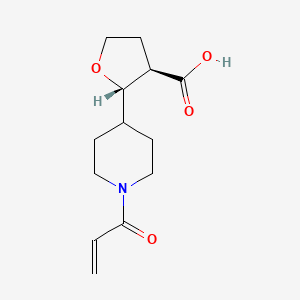

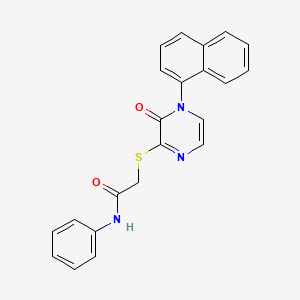

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)
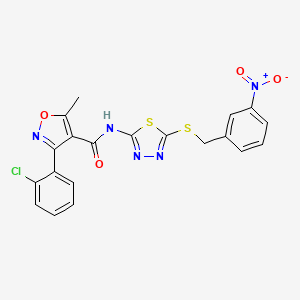
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2411299.png)